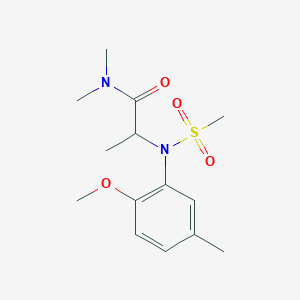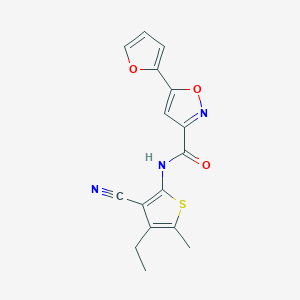
6-(butylsulfonyl)-4-methyl-2(1H)-quinolinone
Übersicht
Beschreibung
6-(butylsulfonyl)-4-methyl-2(1H)-quinolinone is a synthetic compound that belongs to the class of quinolinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of 6-(butylsulfonyl)-4-methyl-2(1H)-quinolinone is not fully understood. However, studies have suggested that it inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. It also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 6-(butylsulfonyl)-4-methyl-2(1H)-quinolinone exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes involved in inflammation and cancer progression. It also exhibits antioxidant activity and has been shown to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(butylsulfonyl)-4-methyl-2(1H)-quinolinone in lab experiments is its high potency and selectivity towards cancer cells and inflammatory pathways. It also exhibits good stability and solubility in organic solvents, making it easier to handle and store. However, one of the limitations is its potential toxicity towards normal cells, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the research of 6-(butylsulfonyl)-4-methyl-2(1H)-quinolinone. One of the directions is to investigate its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential use as an anti-inflammatory agent for the treatment of inflammation-related diseases. Additionally, studies can be conducted to investigate its potential use in material science, such as the synthesis of novel materials and polymers.
Wissenschaftliche Forschungsanwendungen
6-(butylsulfonyl)-4-methyl-2(1H)-quinolinone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been investigated for the treatment of inflammation-related diseases such as rheumatoid arthritis. Moreover, it has been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
6-butylsulfonyl-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-3-4-7-19(17,18)11-5-6-13-12(9-11)10(2)8-14(16)15-13/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWXFDMWQKKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)

![1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4461178.png)

![4-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461197.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide](/img/structure/B4461203.png)
![6-methyl-4-[(2-pyridinylthio)methyl]-2H-chromen-2-one](/img/structure/B4461207.png)

![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B4461228.png)
![2-(benzylthio)-7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461235.png)
![2-{[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4461236.png)
![N-(2-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461256.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4461259.png)